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molecular formula C8H16O3 B8294042 3-Ethoxy-2,2-dimethylpropionic acid methyl ester CAS No. 58687-24-4

3-Ethoxy-2,2-dimethylpropionic acid methyl ester

Cat. No. B8294042
M. Wt: 160.21 g/mol
InChI Key: MXCLPINTMXBNKR-UHFFFAOYSA-N
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Patent
US09359383B2

Procedure details

1 mol of sodium hydride was added to the solvent dimethylformamide, and 1 mol of hydroxypivalic acid methyl ester was added thereto while the temperature of the solution did not exceed 30° C. The solution was stirred at room temperature for 90 minutes. Then, 1.2 mol of p-toluenesulfonic acid ethyl ester was added to the solution while the temperature of the solution did not exceed 30° C. Then, a water/hexane mixture having the same mass as that of the dimethylformamide was added to and mixed with the solution, after which water was removed therefrom. The resulting organic material was concentrated, and the residue was fractionated at atmospheric pressure and 108-111° C., thereby obtaining the intermediate 3-ethoxy-2,2-dimethylpropionic acid methyl ester at a yield of 34%.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.2 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
water hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][O:4][C:5](=[O:11])[C:6]([CH3:10])([CH3:9])[CH2:7][OH:8].[CH2:12](OS(C1C=CC(C)=CC=1)(=O)=O)[CH3:13]>CN(C)C=O.O.CCCCCC>[CH3:3][O:4][C:5](=[O:11])[C:6]([CH3:10])([CH3:9])[CH2:7][O:8][CH2:12][CH3:13] |f:0.1,5.6|

Inputs

Step One
Name
Quantity
1 mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
1 mol
Type
reactant
Smiles
COC(C(CO)(C)C)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
1.2 mol
Type
reactant
Smiles
C(C)OS(=O)(=O)C1=CC=C(C=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C
Step Four
Name
water hexane
Quantity
0 (± 1) mol
Type
solvent
Smiles
O.CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature for 90 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
did not exceed 30° C
CUSTOM
Type
CUSTOM
Details
did not exceed 30° C
ADDITION
Type
ADDITION
Details
was added to and
ADDITION
Type
ADDITION
Details
mixed with the solution
CUSTOM
Type
CUSTOM
Details
after which water was removed
CONCENTRATION
Type
CONCENTRATION
Details
The resulting organic material was concentrated
CUSTOM
Type
CUSTOM
Details
was fractionated at atmospheric pressure and 108-111° C.

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
COC(C(COCC)(C)C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 34%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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